Dichloralphenazone

説明

This compound is a sedative composed of chloral hydrate and phenazone. It is typically found in combination products Nodolor and Midrin containing [isometheptene] and [acetaminophen] used for the relief of tension and vascular headaches. It is a US Schedule IV drug and its clinical use is limited.

特性

IUPAC Name |

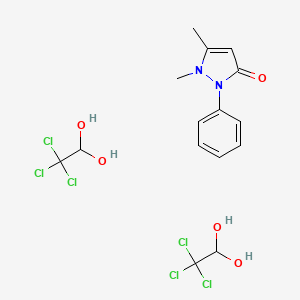

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKXDQOHNICLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022919 | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-30-8 | |

| Record name | Dichloralphenazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloralphenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORALPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichloralphenazone synthesis pathway and precursor components

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dichloralphenazone, a molecular complex with applications in the pharmaceutical industry. The document details the precursor components, synthesis pathways, and relevant physicochemical properties, presented in a format tailored for a scientific audience.

Introduction

This compound is a well-established pharmaceutical agent known for its sedative properties.[1][2][3] Chemically, it is a molecular complex, or co-crystal, formed between two active pharmaceutical ingredients: antipyrine (also known as phenazone) and chloral hydrate.[4] The complex consists of these components in a defined 1:2 stoichiometric ratio.[4][5] This guide will explore the synthesis of this compound from its fundamental precursors.

Precursor Components

The synthesis of this compound originates from two primary components:

-

Antipyrine (Phenazone): An analgesic and antipyretic agent.

-

Chloral Hydrate: A sedative and hypnotic agent.

The formation of this compound involves the direct complexation of these two precursors.[5] A summary of the key properties of these precursors and the resulting this compound complex is provided in the table below.

| Property | Antipyrine (Phenazone) | Chloral Hydrate | This compound |

| Molecular Formula | C₁₁H₁₂N₂O | C₂H₃Cl₃O₂ | C₁₅H₁₈Cl₆N₂O₅ |

| Molecular Weight ( g/mol ) | 188.23 | 165.40 | 519.02[1][2][6] |

| Appearance | Colorless, odorless, crystalline powder | Colorless, transparent crystals | White, microcrystalline powder[1][3] |

| Melting Point (°C) | 111-114 | ~57 | ~68[2] |

| Stoichiometric Ratio in Complex | 1 | 2 | 1:2 |

Synthesis Pathway of this compound

The synthesis of this compound is achieved through co-crystallization, a process that involves the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio within the same crystal lattice. Several methods can be employed for co-crystallization, including solvent evaporation, grinding (mechanochemistry), and slurry crystallization.

A visual representation of the synthesis pathway is provided below:

References

- 1. Buy this compound | 480-30-8 | >98% [smolecule.com]

- 2. This compound | C15H18Cl6N2O5 | CID 10188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isometheptene, this compound and Acetaminophen Capsules: Package Insert / Prescribing Info [drugs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scope-journal.com [scope-journal.com]

- 6. KEGG DRUG: this compound [genome.jp]

Historical Medical Applications of Dichloralphenazone for Headaches: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone, a molecular complex of chloral hydrate and phenazone, was historically a component of combination therapies for the acute management of headaches, particularly migraine and tension-type headaches. Marketed most notably in a formulation with isometheptene mucate and acetaminophen under the brand name Midrin, this compound offered a multi-pronged therapeutic approach. This guide provides a detailed examination of the historical medical use of this compound for headaches, focusing on its pharmacological mechanisms, clinical efficacy as documented in key historical trials, and the experimental protocols employed in these seminal studies.

Mechanism of Action

The therapeutic effect of this compound in headache management is attributable to the distinct pharmacological actions of its two constituent molecules: chloral hydrate and phenazone.

Chloral Hydrate: Sedative and Anxiolytic Effects

Chloral hydrate is a sedative and hypnotic agent.[1] Following oral administration, it is rapidly metabolized in the liver and erythrocytes by alcohol dehydrogenase to its primary active metabolite, 2,2,2-trichloroethanol.[1] Trichloroethanol is responsible for the central nervous system depressant effects of the drug.

The primary mechanism of action of trichloroethanol involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3][4] GABA-A receptors are ligand-gated ion channels that, upon activation, increase the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. Trichloroethanol allosterically binds to the GABA-A receptor, enhancing the effect of GABA and prolonging the duration of the chloride channel opening.[2][3] This enhanced inhibitory neurotransmission in the central nervous system is believed to contribute to the sedative and anxiolytic effects that were beneficial in reducing the emotional and stress-related components often associated with severe headaches.

Phenazone: Analgesic and Anti-inflammatory Action

Phenazone, also known as antipyrine, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking the production of prostaglandins in the central nervous system, phenazone is thought to raise the pain threshold.[5] This central analgesic effect directly targets the pain component of headaches.

Historical Clinical Trials

The efficacy of this compound in combination therapies for headache was evaluated in several clinical trials. The following sections detail the available information on two key studies. Due to the age of these publications, full-text access is limited, and the following protocols and data are synthesized from available abstracts and summaries.

Diamond, 1976: A Double-Blind, Crossover Trial

This study was a pivotal early investigation into the efficacy of the isometheptene, acetaminophen, and this compound combination (Midrin) for the treatment of migraine.[6]

Based on available information, the study followed a double-blind, crossover design.[6][7]

-

Study Design: Double-blind, crossover.

-

Participants: Patients with a diagnosis of migraine.[6]

-

Outcome Measures: The primary outcome was likely headache relief, assessed through a patient-reported scale.[7]

Detailed quantitative data from this study are not available in the accessed summaries. The primary finding reported is that the combination therapy was effective in treating migraine.[6]

| Treatment Group | Outcome Measure | Result |

| Isometheptene, Acetaminophen, this compound | Headache Relief | Effective |

| Comparator | Headache Relief | Not specified |

| Placebo | Headache Relief | Not specified |

Freitag et al., 2001: A Comparative Study with Sumatriptan

This study provided a more contemporary evaluation of the isometheptene, this compound, and acetaminophen combination by comparing it to the then-standard migraine therapy, sumatriptan.[8][9]

This was a multicenter, double-blind, randomized, parallel-group study.[8]

-

Study Design: Multicenter, double-blind, randomized, parallel-group.[8]

-

Participants: Patients diagnosed with mild-to-moderate migraine with or without aura.[8]

-

Interventions:

-

Group 1: Combination of isometheptene mucate, this compound, and acetaminophen.

-

Group 2: Sumatriptan succinate.

-

-

Outcome Measures: The primary endpoints were likely headache response at specific time points. Secondary measures included headache recurrence, improvement in functional disability, and the incidence of adverse events.[8]

The study found no statistically significant difference in the overall patient response to treatment between the two groups.[8] However, some differences were noted in secondary outcomes.

| Outcome Measure | Isometheptene Combination Group | Sumatriptan Group | p-value |

| Efficacy | |||

| Headache Response | No significant difference | No significant difference | NS |

| Headache Recurrence (at 24h) | No significant difference | No significant difference | NS |

| Severity of Recurrent Headache | Less Severe | More Severe | Statistically Significant |

| Improvement in Functional Disability | Generally Better Improvement | - | - |

| Safety | |||

| Adverse Events | Less Likely | More Likely | - |

Historical Dosage and Administration

For the treatment of acute migraine headaches, the typical adult dosage of the combination product containing this compound was two capsules taken at the onset of the headache, followed by one capsule every hour until relief was obtained, with a maximum of five capsules within a 12-hour period.[5] For tension headaches, the usual adult dosage was one or two capsules every four hours, not to exceed eight capsules per day.[5]

Discontinuation and Legacy

The use of this compound-containing products for headache has largely been discontinued. This is due in part to the lack of modern, large-scale clinical trials to definitively establish their efficacy and safety profile according to current regulatory standards.[10] Furthermore, the development of more specific and targeted migraine therapies, such as the triptans and more recently, CGRP inhibitors, has provided clinicians and patients with more effective and better-tolerated options.

Despite its discontinuation, the historical use of this compound in combination therapies for headache represents an important chapter in the evolution of headache management. The rationale for its use—combining a sedative/anxiolytic with an analgesic—highlights the recognition of the complex nature of headache disorders, which often involve both physiological pain and psychological distress. This multi-modal approach foreshadowed modern comprehensive headache management strategies that often include both abortive and prophylactic medications, as well as non-pharmacological interventions that address stress and other contributing factors.

Conclusion

This compound, through its constituent components chloral hydrate and phenazone, historically provided a dual-action approach to headache relief by inducing sedation and providing analgesia. Early clinical trials suggested its efficacy, particularly in combination with a vasoconstrictor and another analgesic. However, a lack of robust, modern clinical data and the advent of more targeted therapies have led to its decline in clinical use. The study of this compound's historical application offers valuable insights into the evolving understanding and treatment of headache disorders.

References

- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 2. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Midrin (Acetaminophen, Isometheptene and this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Treatment of migraine with isometheptene, acetaminophen, and this compound combination: a double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence Summary - Self-Administered Drug Treatments for Acute Migraine Headache - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. migrainewarriors.org [migrainewarriors.org]

Unveiling the Sedative Symphony: A Technical Guide to the Mechanism of Action of Dichloralphenazone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloralphenazone, a compound utilized for its mild sedative properties, particularly in the management of tension headaches and migraines, presents a fascinating case of a synergistic interplay between its constituent molecules. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, dissecting the individual contributions of its active components: chloral hydrate and phenazone. The sedative effects are primarily driven by the active metabolite of chloral hydrate, trichloroethanol, which acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Concurrently, phenazone contributes analgesic and anti-inflammatory effects through its inhibition of cyclooxygenase (COX) enzymes. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and processes to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a molecular complex of two distinct pharmacological agents: chloral hydrate and phenazone (also known as antipyrine).[1][2] Its clinical application as a mild sedative stems from the central nervous system depressant effects of chloral hydrate, while phenazone provides complementary analgesic properties.[1] Understanding the intricate mechanism of action requires a detailed examination of the pharmacokinetics and pharmacodynamics of each component and their primary metabolites.

The Sedative Engine: Chloral Hydrate and its Active Metabolite, Trichloroethanol

The sedative and hypnotic effects of this compound are not elicited by the parent compound itself, but rather by its active metabolite, trichloroethanol.[3]

Metabolic Activation

Upon oral administration, this compound dissociates, and chloral hydrate is rapidly metabolized in the liver and erythrocytes by alcohol dehydrogenase to 2,2,2-trichloroethanol.[3][4] A smaller fraction is oxidized to trichloroacetic acid, an inactive metabolite with a much longer half-life.[4][5]

Diagram: Metabolic Pathway of Chloral Hydrate

Caption: Metabolic conversion of this compound.

Modulation of GABA-A Receptors

The primary molecular target for the sedative action of trichloroethanol is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] Trichloroethanol acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of GABA.[6][7] This potentiation of the GABAergic system leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[6]

Studies have shown that trichloroethanol potentiates GABA-activated chloride currents in a concentration-dependent manner.[8]

Diagram: Signaling Pathway of Trichloroethanol at the GABA-A Receptor

Caption: Trichloroethanol's potentiation of GABA-A receptor activity.

The Analgesic Contributor: Phenazone

Phenazone, also known as antipyrine, is a nonsteroidal anti-inflammatory drug (NSAID) that contributes to the therapeutic profile of this compound through its analgesic and antipyretic properties.[9]

Inhibition of Cyclooxygenase (COX)

Pharmacokinetic Profile

A comprehensive understanding of the pharmacokinetics of this compound's components is crucial for predicting its onset, duration of action, and potential for drug-drug interactions.

Pharmacokinetics of Chloral Hydrate and Trichloroethanol

Chloral hydrate is rapidly absorbed and metabolized, with a very short half-life.[5] The active metabolite, trichloroethanol, is responsible for the sedative effects and has a longer half-life.[5]

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Humans (Oral Administration)

| Parameter | Chloral Hydrate | Trichloroethanol | Trichloroacetic Acid | Reference |

| Time to Peak (Tmax) | Detectable only for 8-60 min | 0.67 - 2.38 hours | ~32 hours | [5] |

| Peak Plasma Concentration (Cmax) | Very low | 2993 - 6131 ng/mL (after 250-500mg CH) | ~8 mg/L (after 500mg CH) | [5] |

| Elimination Half-life (t½) | Minutes | 9.3 - 10.2 hours | 89 - 94 hours | [5] |

| Bioavailability (relative to solution) | - | 94.8% - 101.6% | - | [5] |

Pharmacokinetics of Phenazone

Phenazone is well-absorbed orally and has a moderate elimination half-life.[3]

Table 2: Pharmacokinetic Parameters of Phenazone in Humans (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 1-2 hours | [3] |

| Elimination Half-life (t½) | ~12 hours | [9] |

| Bioavailability | ~97% | [3] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the investigation of the mechanism of action of this compound's components.

Whole-Cell Patch-Clamp Recording of GABA-Activated Currents

This technique is employed to measure the potentiation of GABA-A receptor-mediated currents by trichloroethanol.[8]

Protocol:

-

Cell Culture: Mouse hippocampal neurons are cultured on coverslips.

-

Electrophysiological Recording:

-

Coverslips are placed in a recording chamber on an inverted microscope and superfused with an external solution.

-

Whole-cell recordings are obtained using borosilicate glass pipettes filled with an internal solution.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA is applied to the neuron via a puffer pipette to elicit a baseline current.

-

Trichloroethanol is co-applied with GABA to measure the potentiation of the GABA-activated current.

-

A concentration-response curve is generated by applying various concentrations of trichloroethanol.

-

-

Data Analysis: The amplitude and kinetics of the GABA-activated currents in the presence and absence of trichloroethanol are analyzed to determine the EC50 and maximal potentiation.

Diagram: Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Workflow for assessing GABA-A receptor modulation.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of phenazone on COX-1 and COX-2 enzymes.[10]

Protocol:

-

Enzyme and Substrate Preparation:

-

Purified ovine COX-1 or human recombinant COX-2 is used.

-

Arachidonic acid is prepared as the substrate.

-

-

Incubation:

-

The enzyme is pre-incubated with various concentrations of phenazone or a vehicle control.

-

The reaction is initiated by the addition of arachidonic acid.

-

-

Quantification of Prostaglandin Production:

-

The reaction is stopped after a defined time.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The concentration of phenazone that inhibits 50% of the COX activity (IC50) is calculated from the concentration-response curve.

Conclusion

The sedative action of this compound is a well-defined process initiated by the metabolic conversion of chloral hydrate to trichloroethanol. This active metabolite subsequently enhances GABAergic neurotransmission through positive allosteric modulation of GABA-A receptors, leading to central nervous system depression. This sedative effect is complemented by the analgesic and anti-inflammatory properties of phenazone, which acts by inhibiting COX enzymes. The distinct but synergistic mechanisms of its two components provide a dual-pronged approach to the management of conditions like tension headaches. Further research to elucidate the specific binding site of trichloroethanol on GABA-A receptor subtypes and to obtain precise inhibitory constants for phenazone against COX-1 and COX-2 would provide a more complete understanding of this compound's pharmacological profile and could inform the development of future therapeutics with improved specificity and efficacy.

References

- 1. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenazone - Wikipedia [en.wikipedia.org]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Dichloralphenazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a pharmaceutical agent composed of a 1:2 complex of antipyrine (phenazone) and chloral hydrate. It is primarily utilized for the management of tension headaches and migraines, often in combination with a vasoconstrictor like isometheptene and an analgesic such as acetaminophen. The therapeutic effects of this compound are attributable to the sedative properties of chloral hydrate's active metabolite, trichloroethanol, and the analgesic effects of antipyrine. A thorough understanding of the pharmacokinetic and metabolic profiles of its constituent components is paramount for effective and safe therapeutic application, as well as for guiding further drug development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of this compound in the human body, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics of this compound Components

This compound readily dissociates into chloral hydrate and antipyrine upon administration. Therefore, its pharmacokinetic profile is best understood by examining the individual disposition of these two compounds.

Chloral Hydrate

Chloral hydrate is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism. It is primarily reduced to its active metabolite, trichloroethanol, and oxidized to trichloroacetic acid.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate Metabolites in Humans Following Oral Administration

| Parameter | Trichloroethanol (Active Metabolite) | Trichloroacetic Acid (Inactive Metabolite) |

| Time to Peak Plasma Concentration (Tmax) | 20 - 60 minutes[1] | ~4-5 days (long half-life leads to accumulation)[1][2] |

| Peak Plasma Concentration (Cmax) | Varies with dose. After 15 mg/kg, peak levels are reached within an hour.[1] | Varies with dose and chronicity of use. |

| Elimination Half-life (t1/2) | Approximately 8 - 13 hours[2] | Approximately 4 - 5 days[1][2] |

| Volume of Distribution (Vd) | Data not readily available. | Data not readily available. |

| Clearance (CL) | Data not readily available. | Data not readily available. |

| Note: | The sedative effects are primarily due to trichloroethanol. | Trichloroacetic acid has a very long half-life and can accumulate with repeated dosing. |

Antipyrine (Phenazone)

Antipyrine is well-absorbed orally and serves as a probe drug for hepatic microsomal enzyme activity due to its extensive metabolism by various cytochrome P450 (CYP) enzymes.

Table 2: Pharmacokinetic Parameters of Antipyrine in Healthy Adult Humans Following Oral Administration

| Parameter | Value |

| Bioavailability | ~97% (for an aqueous solution) |

| Time to Peak Plasma Concentration (Tmax) | Data not readily available. |

| Peak Plasma Concentration (Cmax) | Data not readily available. |

| Elimination Half-life (t1/2) | 11.7 ± (smokers: 9.7 h) |

| Volume of Distribution (Vd) | Data not readily available. |

| Clearance (CL) | Data not readily available. |

| Protein Binding | Negligible[3] |

Metabolism of this compound Components

Chloral Hydrate Metabolism

The metabolic fate of chloral hydrate is a rapid and complex process primarily occurring in the liver and erythrocytes.

-

Reduction to Trichloroethanol: The principal pathway involves the reduction of chloral hydrate to trichloroethanol by alcohol dehydrogenase. Trichloroethanol is the main active metabolite responsible for the hypnotic and sedative effects.

-

Glucuronidation of Trichloroethanol: Trichloroethanol is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide, a water-soluble metabolite that is excreted in the urine.

-

Oxidation to Trichloroacetic Acid: A smaller fraction of chloral hydrate is oxidized to trichloroacetic acid by aldehyde dehydrogenase. Trichloroacetic acid is an inactive metabolite with a long half-life.

-

Minor Metabolites: Dichloroacetic acid (DCA) and monochloroacetic acid (MCA) have been identified as minor metabolites in humans, although their formation pathways are less well-defined.

Antipyrine Metabolism

Antipyrine is extensively metabolized in the liver by a variety of cytochrome P450 enzymes. The major metabolic pathways include:

-

4-Hydroxylation: Formation of 4-hydroxyantipyrine, primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2.

-

N-Demethylation: Production of norantipyrine (N-demethylantipyrine), predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involving CYP1A2.

-

3-Methyl-Hydroxylation: Formation of 3-hydroxymethylantipyrine, catalyzed by CYP1A2 and CYP2C9.

These primary metabolites can undergo further conjugation reactions before excretion.

Table 3: Urinary Excretion of Antipyrine and its Metabolites in Healthy Volunteers After a Single Oral Dose

| Compound | Percentage of Dose Excreted in Urine (48h) |

| Unchanged Antipyrine | 3.8 ± 1.9% |

| 4-Hydroxyantipyrine | 24.9 ± 6.3% |

| Norantipyrine | 16.5 ± 3.2% |

| 3-Hydroxymethylantipyrine | 13.0 ± 2.2% |

| 3-Carboxyantipyrine | 5.8 ± 1.0% |

Data from a study involving a 500 mg oral dose of antipyrine.[4]

Experimental Protocols

The following sections outline generalized methodologies for key experiments in the pharmacokinetic and metabolic analysis of this compound's components.

In-Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of this compound's components after oral administration.

Protocol:

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers. Obtain informed consent and conduct a thorough medical screening.

-

Study Design: Employ a single-dose, open-label, crossover or parallel-group design.

-

Drug Administration: Administer a single oral dose of this compound with a standardized volume of water after an overnight fast.

-

Blood Sampling: Collect serial blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine Collection: Collect total urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours). Measure the volume of each collection and store aliquots at -80°C.

-

Bioanalytical Method: Quantify the concentrations of chloral hydrate, trichloroethanol, trichloroacetic acid, antipyrine, and its major metabolites in plasma and urine samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, Vd, CL) from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Data Analysis: Statistically analyze the pharmacokinetic data to determine the disposition of the drug and its metabolites.

In-Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the CYP enzymes responsible for the metabolism of antipyrine.

Protocol:

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, antipyrine, and specific CYP inhibitors or recombinant human CYP enzymes.

-

Incubation: Incubate antipyrine with HLMs in the presence of the NADPH regenerating system at 37°C.

-

Metabolite Identification: Terminate the reaction and analyze the incubate for the formation of antipyrine metabolites using LC-MS/MS.

-

Reaction Phenotyping:

-

Inhibition Assays: Co-incubate antipyrine and HLMs with selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).

-

Recombinant Enzyme Assays: Incubate antipyrine with individual recombinant human CYP enzymes to directly assess the metabolic capability of each isoform.

-

-

Data Analysis: Compare the rate of metabolite formation in the presence and absence of inhibitors or with different recombinant enzymes to determine the contribution of each CYP isoform to the metabolism of antipyrine.

Conclusion

The pharmacokinetic and metabolic profiles of this compound are dictated by the individual characteristics of its components, chloral hydrate and antipyrine. Chloral hydrate is a prodrug that is rapidly converted to its active metabolite, trichloroethanol, which is responsible for its sedative effects. Antipyrine is an analgesic that is extensively metabolized by a variety of CYP450 enzymes. The information presented in this guide, including the quantitative pharmacokinetic data, metabolic pathways, and experimental methodologies, provides a comprehensive resource for researchers and drug development professionals. A thorough understanding of these principles is essential for the optimization of therapeutic regimens, the prediction of potential drug-drug interactions, and the design of future studies involving this compound and its constituent compounds.

References

- 1. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 4. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Sedative Analgesic: A Technical Guide to the Initial Clinical Development of Dichloralphenazone-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a sedative compound that represents a combination of chloral hydrate and phenazone (also known as antipyrine) in a 2:1 molecular ratio.[1] Historically, it has been a component of combination medications aimed at treating tension and vascular headaches.[2] Due to its sedative properties, it helps to alleviate the emotional and anxiety-related responses to pain.[3] This technical guide provides an in-depth overview of the initial clinical trials and development of drugs containing this compound, with a focus on quantitative data, experimental protocols, and the underlying pharmacological pathways.

Early Development and Formulation

This compound was developed as a complex of two existing molecules to leverage their combined therapeutic effects. The synthesis typically involves the reaction of chloral hydrate with phenazone under controlled conditions.[3] It appears as a white, microcrystalline powder.[3]

The most well-known application of this compound was as a component of the combination drug Midrin, which also contained isometheptene mucate and acetaminophen.[4] This formulation was designed to address multiple facets of headache pain.

| Component | Quantity per Capsule | Therapeutic Class |

| This compound, USP | 100 mg | Sedative |

| Isometheptene Mucate, USP | 65 mg | Sympathomimetic |

| Acetaminophen, USP | 325 mg | Analgesic/Antipyretic |

| Table 1: Composition of a Typical this compound-Containing Combination Drug (e.g., Midrin).[5] |

Pharmacokinetics

Upon administration, this compound dissociates into its constituent components, chloral hydrate and phenazone, which then follow their own pharmacokinetic pathways.[6]

-

Absorption and Distribution : Both chloral hydrate and phenazone are rapidly absorbed from the gastrointestinal tract.[3][7] Phenazone is well-distributed throughout the body's tissues, including the central nervous system.[3]

-

Metabolism and Excretion : Chloral hydrate is rapidly metabolized by alcohol dehydrogenase to its active metabolite, trichloroethanol, which is responsible for the sedative effects.[8] Trichloroethanol is further conjugated to its glucuronide and excreted in the urine.[8] Phenazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into various metabolites that are then renally excreted.[3]

| Parameter | Chloral Hydrate (as Trichloroethanol) | Phenazone (Antipyrine) |

| Bioavailability | High (bioavailability of trichloroethanol is used as a surrogate)[9] | ~97% (oral solution)[5] |

| Protein Binding | Negligible for antipyrine[7] | Data not readily available |

| Metabolism | Rapidly metabolized to trichloroethanol (active) and trichloroacetic acid.[8] | Hepatic, primarily via CYP1A2.[3] |

| Half-life | Trichloroethanol: 9.3 to 10.2 hours.[10] | ~11.7 hours in non-smokers, ~9.7 hours in smokers.[5] |

| Excretion | Primarily renal as trichloroethanol glucuronide and trichloroacetic acid.[8] | Primarily renal as metabolites.[3] |

| Table 2: Summary of Pharmacokinetic Parameters for the Components of this compound. |

Mechanism of Action

The therapeutic effect of this compound-containing drugs, particularly in the context of headache treatment, is a result of the synergistic actions of its components.

-

This compound :

-

Chloral Hydrate : The active metabolite, trichloroethanol, is a central nervous system (CNS) depressant. It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to sedation.[3]

-

Phenazone (Antipyrine) : This component provides analgesia by inhibiting the cyclooxygenase (COX) enzymes (COX-1, COX-2, and COX-3), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3]

-

-

Isometheptene Mucate : This sympathomimetic amine acts as a vasoconstrictor, narrowing the dilated cranial and cerebral arterioles that contribute to vascular headache pain.[5]

-

Acetaminophen : A widely used analgesic and antipyretic, acetaminophen is thought to act primarily in the CNS by inhibiting prostaglandin synthesis, thereby raising the threshold for pain.[11]

Caption: Signaling pathway for the components of this compound.

Initial Clinical Trials and Efficacy

Detailed documentation of the very initial clinical trials for this compound is scarce in modern databases, a common issue for drugs developed in the mid-20th century. However, later studies provide insight into the efficacy of its combination formulations.

One notable study was a multicenter, double-blind, randomized, parallel-group trial that compared the efficacy and safety of the isometheptene mucate, this compound, and acetaminophen combination with sumatriptan succinate for the early treatment of mild-to-moderate migraine.[8]

| Parameter | Isometheptene/Dichloralphenazone/Acetaminophen Group | Sumatriptan Succinate Group | Statistical Significance |

| Number of Patients | Efficacy: 126 (total enrolled: 137) | Efficacy: 126 (total enrolled: 137) | N/A |

| Headache Recurrence | Not significantly different | Not significantly different | Not statistically significant |

| Severity of Recurrence | Less severe | More severe | Statistically significant |

| Adverse Effects | Less likely to experience | More likely to experience | Not specified |

| Table 3: Summary of a Comparative Clinical Trial of a this compound-Containing Drug vs. Sumatriptan.[8] |

Experimental Protocol (Reconstructed from Abstract)

The protocol for the aforementioned comparative study can be summarized as follows:

-

Study Design : A multicenter, double-blind, randomized, parallel-group study.[8]

-

Patient Population : Patients with mild-to-moderate migraine, with or without aura.[8]

-

Intervention : Treatment was administered at the first sign of a migraine attack.[8]

-

Comparator : Sumatriptan succinate.[8]

-

Primary Endpoints : The study assessed safety and efficacy, though the specific primary efficacy endpoint is not detailed in the abstract.[8]

-

Follow-up : A 24-hour evaluation period was used to assess headache recurrence.[8]

Caption: A hypothetical workflow for a comparative clinical trial.

Safety and Regulatory History

This compound-containing products were generally indicated for tension and vascular headaches.[5] Common side effects included transient dizziness and drowsiness. Due to the sedative nature of this compound and its potential for abuse, it was classified as a Schedule IV controlled substance in the United States.[3][12][13][14]

The combination product Midrin and its generic versions are no longer manufactured or distributed in the United States.[4] In 2017, the FDA moved to stop the distribution of products containing isometheptene mucate, one of the key components of Midrin, as it was considered an unapproved new drug under modern FDA standards.[4]

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Antipyrine? [synapse.patsnap.com]

- 4. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipyrine pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 8. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of ethanol on the metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloralphenazone Crystalline Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a molecular complex composed of two molecules of chloral hydrate and one molecule of phenazone (also known as antipyrine) in a 1:2 stoichiometric ratio.[1][2] It is classified as a sedative and analgesic compound. Historically, it has been a component of combination medications for the treatment of tension and migraine headaches.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound crystalline powder, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound presents as a white to off-white, microcrystalline powder.[4] It possesses a slight odor and a taste that is initially saline but can become acrid.[4] The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White, microcrystalline powder | [4] |

| Molecular Formula | C₁₅H₁₈Cl₆N₂O₅ | |

| Molecular Weight | 519.0 g/mol | |

| Melting Point | 68 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| Storage | Dry, dark conditions at 0 - 4 °C for short term or -20 °C for long term. |

Experimental Protocols

Synthesis and Crystallization of this compound

Objective: To synthesize this compound by the reaction of chloral hydrate and phenazone and to purify the product by recrystallization.

Materials:

-

Chloral Hydrate

-

Phenazone (Antipyrine)

-

Ethanol

-

Deionized Water

-

Reaction flask with a condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenazone in a minimal amount of warm ethanol.

-

Addition of Reactant: In a separate beaker, dissolve a 2:1 molar excess of chloral hydrate in a small amount of ethanol. Slowly add the chloral hydrate solution to the stirring phenazone solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of this compound should form.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol dropwise until a clear solution is obtained.

-

Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. For slower, larger crystal growth, the flask can be placed in a Dewar flask containing warm water. As the solution cools, pure crystals of this compound will form.

-

Final Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath. Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the crystals under vacuum to remove any residual solvent.

Experimental Workflow for this compound Synthesis

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Determination of Melting Point

Objective: To determine the melting point range of the synthesized this compound crystalline powder.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystals into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the powder into the tube. The packed sample height should be 2-3 mm.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (68 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Replicate: Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in water and organic solvents.

Materials:

-

This compound

-

Deionized water

-

Ethanol

-

Methanol

-

Acetone

-

Test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add 1 mL of each solvent (water, ethanol, methanol, acetone) to the respective tubes.

-

Vortex each tube for 30 seconds.

-

Visually observe if the solid dissolves completely. Record the results as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (for solvents in which it is soluble):

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or g/L.

-

Stability Indicating Assay by HPLC

Objective: To assess the stability of this compound under various stress conditions using a High-Performance Liquid Chromatography (HPLC) method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 analytical column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water in a gradient or isocratic elution, with UV detection at a wavelength where this compound has maximum absorbance.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified time. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently. Neutralize the solution before injection.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the solid powder or a solution of this compound to UV light in a photostability chamber.

-

-

Analysis: Analyze the stressed samples by the developed HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed standard solution. Look for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.

Logical Flow for Stability Indicating HPLC Assay

Caption: A diagram showing the process of conducting a forced degradation study for this compound.

Mechanism of Action

This compound's pharmacological effects are a result of the combined actions of its two components: chloral hydrate and phenazone.

Sedative Effect (from Chloral Hydrate): The sedative and hypnotic properties of this compound are attributed to chloral hydrate. In the body, chloral hydrate is rapidly metabolized to its active metabolite, trichloroethanol. Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation.

Signaling Pathway of Trichloroethanol (Chloral Hydrate Metabolite)

Caption: The metabolic activation of chloral hydrate and its subsequent action on the GABA-A receptor.

Analgesic and Anti-inflammatory Effect (from Phenazone): Phenazone (antipyrine) is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). By inhibiting COX enzymes, phenazone blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The reduction in prostaglandin synthesis leads to the analgesic and anti-inflammatory effects of this compound.

Signaling Pathway of Phenazone (Antipyrine)

Caption: The inhibition of the prostaglandin synthesis pathway by the phenazone component of this compound.

References

- 1. scope-journal.com [scope-journal.com]

- 2. Treatment of migraine with isometheptene, acetaminophen, and this compound combination: a double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. WO2015188005A1 - Novel (r)-isometheptene compositions and uses - Google Patents [patents.google.com]

Dichloralphenazone's Classification as a Schedule IV Controlled Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

This technical guide provides an in-depth analysis of the classification of dichloralphenazone as a Schedule IV controlled substance under the Controlled Substances Act (CSA). This compound, a molecular complex of chloral hydrate and phenazone, is primarily utilized in combination with isometheptene and acetaminophen for the management of tension and vascular headaches.[1][2][3][4][5][6][7][8][9] Its scheduling is predicated on the pharmacological properties of its active components, specifically the sedative and hypnotic effects of chloral hydrate, which confer a potential for abuse and dependence. This document details the regulatory framework, the pharmacological basis for its classification, available data on its abuse and dependence liability, and the experimental methodologies used to assess these risks.

Introduction

This compound is a compound containing two molecules of the sedative chloral hydrate and one molecule of the analgesic phenazone (also known as antipyrine).[9][10][11] Upon administration, this compound dissociates into its constituent components, chloral hydrate and phenazone.[11][12] The central nervous system (CNS) depressant effects of this compound are attributable to chloral hydrate, which has a long history of medical use as a sedative and hypnotic.[13][14] The analgesic properties are provided by phenazone, which functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase.[13]

The U.S. Drug Enforcement Administration (DEA) has classified this compound as a Schedule IV controlled substance.[7][8] This classification indicates a low potential for abuse relative to substances in Schedule III and a limited potential for physical or psychological dependence.[1] This guide will explore the multifaceted rationale behind this regulatory decision, providing a technical overview for professionals in the fields of pharmacology, drug development, and regulatory affairs.

Regulatory Framework for Controlled Substances

The Controlled Substances Act (CSA) establishes a framework for the regulation of substances that have a potential for abuse. The DEA is the primary federal agency responsible for enforcing the CSA. The scheduling of a substance is based on a comprehensive evaluation of its medical use, abuse potential, and safety or dependence liability.[15]

The DEA's 8-Factor Analysis

Before a substance is scheduled, the DEA is required to conduct an 8-factor analysis, which includes:

-

Its actual or relative potential for abuse.

-

Scientific evidence of its pharmacological effect, if known.

-

The state of current scientific knowledge regarding the drug or other substance.

-

Its history and current pattern of abuse.

-

The scope, duration, and significance of abuse.

-

What, if any, risk there is to the public health.

-

Its psychic or physiological dependence liability.

-

Whether the substance is an immediate precursor of a substance already controlled under this subchapter.[16]

The Scheduling of this compound

The primary basis for the placement of this compound into Schedule IV was its composition. Chloral hydrate is itself a Schedule IV substance.[1] According to the Code of Federal Regulations (21 CFR 1308.14(c)), any material, compound, mixture, or preparation that contains any quantity of a Schedule IV depressant is also considered a Schedule IV substance.[10] The DEA issued a final rule to explicitly list this compound as a Schedule IV substance to clarify its control status.[10][17]

The following diagram illustrates the logical relationship leading to this compound's scheduling.

Pharmacology of this compound

The pharmacological profile of this compound is a composite of its two active components, chloral hydrate and phenazone.

Pharmacokinetics

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract and dissociates into chloral hydrate and phenazone.[11][12] Chloral hydrate is a prodrug that is rapidly metabolized by alcohol dehydrogenase in the liver and other tissues to its active metabolite, trichloroethanol.[1][13] Trichloroethanol is responsible for the primary sedative and hypnotic effects.[13] The half-life of trichloroethanol is approximately 8 to 12 hours.[15] Phenazone is metabolized in the liver and has a half-life of about 12 hours.

Pharmacodynamics and Mechanism of Action

The sedative effects of this compound are mediated by trichloroethanol, which is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[13][15] By binding to a site on the GABA-A receptor, trichloroethanol enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in CNS depression.

The following diagram illustrates the signaling pathway of trichloroethanol at the GABA-A receptor.

Phenazone exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[13]

Abuse Potential and Dependence Liability

The scheduling of this compound is directly related to the abuse and dependence potential of its chloral hydrate component.

Abuse Potential

Table 1: Indicators of Abuse Potential for Sedative-Hypnotics

| Indicator | Description | Relevance to this compound (via Chloral Hydrate) |

| Reinforcing Effects | The drug's ability to produce positive subjective effects (e.g., euphoria, relaxation) that encourage repeated use. | The sedative effects of chloral hydrate can be perceived as pleasant and calming, which can be reinforcing for some individuals. |

| Self-Administration | Animals will work to receive doses of the drug. | Preclinical self-administration studies for chloral hydrate are not widely cited in recent literature, but this is a standard measure for abuse potential. |

| Drug Discrimination | Animals can be trained to distinguish the subjective effects of the drug from a placebo. | This demonstrates a recognizable and distinct subjective effect, which is a prerequisite for abuse. |

| Human Abuse Potential Studies | Controlled studies in recreational drug users measuring subjective effects like "Drug Liking" on a Visual Analog Scale (VAS). | No specific VAS data for this compound or chloral hydrate were identified in the reviewed literature. |

| History of Abuse | Epidemiological data, case reports, and emergency department mentions. | There is a historical context of chloral hydrate abuse and addiction.[13] Mentions of Midrin® (a combination product containing this compound) in drug abuse-related emergency room episodes have been noted by the DEA. |

Physical and Psychological Dependence

Prolonged use of sedative-hypnotics, including chloral hydrate, can lead to both physical and psychological dependence.[1][12]

-

Physical Dependence: The body adapts to the presence of the drug, and a withdrawal syndrome occurs upon abrupt cessation or dose reduction.[19]

-

Psychological Dependence: A subjective craving and compulsive need to use the drug for its pleasurable effects or to relieve discomfort.

Table 2: Characteristics of Dependence on Sedative-Hypnotics

| Characteristic | Description | Relevance to this compound (via Chloral Hydrate) |

| Tolerance | The need for increasing doses to achieve the same effect. | Tolerance to the hypnotic effects of chloral hydrate can develop with repeated use.[1] |

| Withdrawal Syndrome | A constellation of symptoms that occur upon cessation of the drug. | Abrupt withdrawal from chloral hydrate can lead to symptoms such as anxiety, tremors, confusion, sweating, hallucinations, and in severe cases, seizures.[19] These symptoms can be life-threatening.[12] |

Experimental Protocols for Assessing Abuse and Dependence

The assessment of abuse potential and dependence liability for CNS depressants follows standardized experimental protocols.

Human Abuse Potential (HAP) Study Protocol

A typical HAP study for a sedative-hypnotic would involve the following:

-

Design: A randomized, double-blind, placebo- and active-controlled crossover study.

-

Subjects: Non-dependent, recreational users of sedative drugs.

-

Treatments: The investigational drug at various doses, a placebo, and a positive control (e.g., a benzodiazepine like alprazolam or diazepam).

-

Primary Endpoint: "Drug Liking" as measured on a 100-point Visual Analog Scale (VAS).[20]

-

Secondary Endpoints: Other subjective measures such as "Good Drug Effects," "Bad Drug Effects," "Feeling High," and "Overall Drug Liking." Observer-rated scales of sedation and intoxication are also used.

-

Pharmacokinetic Sampling: Blood samples are taken at regular intervals to correlate drug concentrations with subjective effects.

The following diagram illustrates a typical HAP study workflow.

Physical Dependence Study Protocol

Studies to assess physical dependence typically involve:

-

Design: Chronic administration of the drug followed by an abrupt discontinuation phase.

-

Subjects: Can be conducted in either healthy volunteers or the patient population for which the drug is intended.

-

Dosing Phase: Subjects receive the drug at therapeutic or supra-therapeutic doses for a prolonged period (e.g., several weeks).

-

Discontinuation Phase: The drug is abruptly replaced with a placebo.

-

Assessments: Subjects are monitored for withdrawal symptoms using standardized scales, such as the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) or a similar instrument. Both subject- and observer-rated scales are used. Vital signs and adverse events are closely monitored.

Conclusion

The classification of this compound as a Schedule IV controlled substance is a direct consequence of its chemical composition, specifically the inclusion of chloral hydrate. The known sedative-hypnotic properties of chloral hydrate, mediated through the positive allosteric modulation of GABA-A receptors by its active metabolite trichloroethanol, confer a potential for abuse and physical dependence. While specific, modern quantitative data on the abuse liability of this compound from human abuse potential studies are not prevalent in the literature, its pharmacological similarity to other Schedule IV depressants and historical evidence of abuse provide a sound scientific and regulatory basis for its control. For drug development professionals, the case of this compound underscores the importance of understanding the abuse potential of all active moieties within a combination product and the regulatory principle that the scheduling of a constituent component can determine the legal status of the final drug product.

References

- 1. Chloral hydrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chloral hydrate: the good and the bad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Human Abuse Potential Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]

- 6. altasciences.com [altasciences.com]

- 7. dea.gov [dea.gov]

- 8. sites.rutgers.edu [sites.rutgers.edu]

- 9. Helpful or Harmful? The Therapeutic Potential of Medications with Varying Degrees of Abuse Liability in the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Federal Register :: Request Access [unblock.federalregister.gov]

- 11. dovepress.com [dovepress.com]

- 12. mskcc.org [mskcc.org]

- 13. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. de170d6b23836ee9498a-9e3cbe05dc55738dcbe22366a8963ae7.ssl.cf1.rackcdn.com [de170d6b23836ee9498a-9e3cbe05dc55738dcbe22366a8963ae7.ssl.cf1.rackcdn.com]

- 17. Schedule of controlled substances: placement of this compound into Schedule IV. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Chloral Hydrate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Research Models for Studying Dichloralphenazone's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloralphenazone, a molecular complex of the sedative-hypnotic agent chloral hydrate and the analgesic/antipyretic phenazone (antipyrine), presents a unique compound for in vitro evaluation. Understanding its pharmacological effects requires a multi-faceted approach, dissecting the individual contributions of its components. This technical guide provides an in-depth overview of the core in vitro research models and experimental protocols essential for characterizing the metabolism, sedative, and anti-inflammatory effects of this compound. Detailed methodologies for key experiments, structured quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate comprehensive preclinical assessment.

Introduction

This compound combines the central nervous system depressant effects of chloral hydrate with the cyclooxygenase (COX) inhibitory properties of phenazone. In vitro models are critical for elucidating the mechanisms of action, metabolic fate, and potential toxicity of this compound without the complexities of in vivo systems. This guide focuses on established in vitro systems to independently and synergistically evaluate the effects of chloral hydrate and phenazone.

In Vitro Models for Sedative Effects of Chloral Hydrate

The sedative effects of this compound are primarily attributed to chloral hydrate's active metabolite, trichloroethanol (TCE). In vitro studies focus on neuronal cell cultures to assess changes in neuronal activity and viability.

Cellular Models

-

Primary Neuronal Cultures: Rodent (rat or mouse) primary cortical or hippocampal neurons are considered the gold standard for in vitro neuropharmacology. They form functional synaptic networks, enabling the study of network-level electrical activity.

-

Neuronal Cell Lines: While less physiologically representative than primary cultures, cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) can be useful for initial high-throughput screening of cytotoxicity and basic mechanistic studies.

Key Experiments and Protocols

MEAs are powerful tools for the non-invasive, label-free, and long-term monitoring of spontaneous electrical activity in neuronal networks. Changes in firing rate, burst frequency, and network synchrony can be quantified to assess the sedative or excitatory effects of compounds.

Experimental Protocol:

-

Cell Plating: Plate primary rodent cortical neurons onto MEA plates pre-coated with an adhesion promoter like poly-L-lysine.

-

Culture Maintenance: Maintain the neuronal cultures in a suitable growth medium for at least 3-4 weeks to allow for the development of a mature, spontaneously active neuronal network.

-

Baseline Recording: Record baseline spontaneous neuronal activity (spikes and bursts) for a defined period (e.g., 10-30 minutes) before compound addition.

-

Compound Application: Add varying concentrations of trichloroethanol (the active metabolite of chloral hydrate) to the culture medium.

-

Post-Dosing Recording: Record neuronal activity continuously or at specific time points after compound addition to assess the time-dependent effects.

-

Data Analysis: Analyze the recorded data to quantify parameters such as mean firing rate, burst rate, burst duration, and network synchrony. A significant decrease in these parameters indicates a sedative effect.

Standard colorimetric or fluorometric assays can be used to determine the potential neurotoxicity of this compound and its components.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed neuronal cells (primary or cell lines) in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound, chloral hydrate, or trichloroethanol for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Quantitative Data

| Compound | In Vitro Model | Assay | Endpoint | Result (IC50/EC50) |

| Trichloroethanol | Rat Trigeminal Ganglion Neurons | Whole-cell patch-clamp | Inhibition of TTX-R Na+ current | ~1 mM |

| Chloral Hydrate | Rat Cortical Neurons | Microelectrode Array | Reduction in Mean Firing Rate | Concentration-dependent decrease |

In Vitro Models for Anti-inflammatory Effects of Phenazone

Phenazone's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Enzymatic and Cellular Models

-

Purified COX Enzymes: Commercially available purified COX-1 and COX-2 enzymes are used in cell-free assays to directly measure enzyme inhibition.

-

Cell-Based Assays: Whole-cell assays, often using lipopolysaccharide (LPS)-stimulated monocytes (e.g., U937 cells) or macrophages (e.g., RAW 264.7 cells), are used to measure the inhibition of prostaglandin production in a more physiologically relevant context.

Key Experiments and Protocols

These assays measure the activity of purified COX enzymes in the presence of an inhibitor. Fluorometric or colorimetric methods are commonly employed.

Experimental Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare assay buffer, heme, and a fluorometric probe.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, purified COX-1 or COX-2 enzyme, and varying concentrations of phenazone. Incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader. The rate of fluorescence increase is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of phenazone and determine the IC50 value.

This assay quantifies the amount of PGE2, a major pro-inflammatory prostaglandin, produced by cells.

Experimental Protocol:

-

Cell Culture and Stimulation: Culture monocytes or macrophages and stimulate them with LPS to induce COX-2 expression and PGE2 production.

-

Inhibitor Treatment: Co-incubate the stimulated cells with different concentrations of phenazone.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a specific antibody against PGE2 to quantify its concentration in the supernatant.

-

Data Analysis: Determine the concentration-dependent inhibition of PGE2 production by phenazone and calculate the IC50 value.

Quantitative Data

| Compound | In Vitro Model | Assay | Endpoint | Result (IC50) |

| Phenazone | Ovine COX-1 | Oxygen consumption | Inhibition of COX-1 activity | ~ 300 µM |

| Phenazone | Ovine COX-2 | Oxygen consumption | Inhibition of COX-2 activity | ~ 250 µM |

In Vitro Metabolism of this compound

The metabolism of this compound is essentially the metabolism of its individual components, chloral hydrate and phenazone. In vitro metabolism studies are crucial for predicting in vivo pharmacokinetics and potential drug-drug interactions.

Subcellular and Cellular Models

-

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism.

-

Hepatocytes: Primary human hepatocytes provide a more complete metabolic system, containing both phase I and phase II enzymes, as well as transporters.

Key Experiments and Protocols

This assay determines the rate at which a compound is metabolized by liver enzymes.

Experimental Protocol:

-